1,3-Disilabutane belongs to the class of organosilicon compounds, which are characterized by the presence of silicon-carbon bonds. This compound can be classified as a silacyclobutane derivative due to its cyclic structure that includes silicon atoms.
The synthesis of 1,3-disilabutane can be achieved through various methods, including:
The molecular structure of 1,3-disilabutane features a four-carbon butane chain with two silicon atoms positioned at the first and third carbon atoms. The structural formula can be represented as:
1,3-Disilabutane participates in several chemical reactions:
The mechanism of action for 1,3-disilabutane primarily involves its role as a precursor in chemical reactions:
The compound exhibits moderate reactivity due to the presence of silicon atoms, which can participate in various chemical transformations under appropriate conditions.
1,3-Disilabutane has several scientific applications:
Organosilicon chemistry encompasses compounds featuring carbon-silicon bonds, which serve as critical precursors for advanced materials synthesis. Unlike naturally occurring silicates, organosilicon compounds are exclusively synthetic and exhibit unique properties such as thermal stability, chemical inertness, and tunable reactivity [1] [4]. Their development has enabled breakthroughs in semiconductor coatings, MEMS/NEMS devices, and ceramic matrix composites. Within this domain, single-molecule precursors like 1,3-Disilabutane (C₂H₁₀Si₂) are gaining prominence due to their ability to deliver stoichiometrically controlled silicon and carbon in vapor deposition processes, eliminating compositional inconsistencies associated with multi-precursor systems [7].
The evolution of silicon carbide (SiC) precursors reflects three key phases:
Table 1: Milestones in Organosilicon Precursor Development
Year | Advancement | Significance |
---|---|---|
1863 | Synthesis of tetraethylsilane | First C–Si bond formation method |
1904 | Kipping’s silicone polymerization | Established polysiloxane chemistry |
1945 | Müller-Rochow Direct Process | Scalable methylchlorosilane production |
2010s | Plasma-assisted CVD of SiC from disilanes | Enabled low-temperature SiC films |
1,3-Disilabutane (DSB) features a linear Si–CH₂–Si–CH₃ structure (C₂H₁₀Si₂, MW 90.27 g/mol) with two silicon atoms separated by a methylene bridge [5]. Its utility in materials synthesis stems from three characteristics:
Table 2: Decomposition Parameters of 1,3-Disilabutane
Decomposition Mode | Temperature/Pressure | Primary Products | Byproducts |
---|---|---|---|
Thermal CVD | 700–900°C, 10–100 Torr | β-SiC nanocrystals | H₂, CH₄ |
Plasma-Enhanced CVD | 300–500°C, 0.1–5 Torr | Amorphous SiC/SiCN | H₂, C₂H₄ |
ALD Cycles | 250–400°C, 0.01–1 Torr | Conformal SiC thin films | Trimethylsilane |
The efficacy of SiC precursors is evaluated through four metrics: stoichiometry control, volatility, decomposition temperature, and film quality. Key competitors of 1,3-Disilabutane include:
Methylsilanes (CH₃SiH₃, (CH₃)₂SiH₂):High vapor pressure (e.g., (CH₃)₂SiH₂: 400 Torr at 20°C) enables rapid mass transport. However, carbon deficiency necessitates co-precursors like C₂H₄ for stoichiometric SiC, risking free carbon incorporation [7].
Cyclic Carbosilanes (e.g., 1,3,5-Trisilacyclohexane):Ring strain lowers decomposition onset by 150°C vs. linear analogs. Yet, gas-phase oligomerization causes particle formation, reducing deposition rates by ≥30% [7].
Disilanes (e.g., Si₂H₆):Low Si–Si bond energy (220 kJ/mol) facilitates low-temperature decomposition (<500°C). However, carbon-free composition requires hydrocarbon additives, complicating reaction kinetics [7].
1,3-Disilabutane addresses these limitations through:
Table 3: Performance Comparison of SiC Vapor Deposition Precursors
Precursor | Deposition Temp (°C) | Film C:Si Ratio | Step Coverage | Film Density (g/cm³) |
---|---|---|---|---|
1,3-Disilabutane | 250–700 | 0.98–1.02 | >95% | 3.10–3.18 |
Methylsilane (CH₃SiH₃) | 500–900 | 0.6–0.8 | 60–75% | 2.85–3.00 |
1,3,5-Trisilacyclohexane | 350–600 | 1.05–1.20 | 80–90% | 3.05–3.12 |
Disilane (Si₂H₆) + C₂H₂ | 400–800 | 0.8–1.1 | 40–60% | 2.70–2.95 |
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